2-Phenyl-N-(2-phenylpropan-2-yl)acetamide
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Overview
Description
2-Phenyl-N-(2-phenylpropan-2-yl)acetamide is an organic compound with a complex structure that includes a phenyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(2-phenylpropan-2-yl)acetamide can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where chloroacetone reacts with benzene in the presence of an aluminum chloride catalyst . Another method includes the zeolite-catalyzed isomerization of phenyl propylene oxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N-(2-phenylpropan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-Phenyl-N-(2-phenylpropan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-N-(2-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: A related compound with a similar structure but different functional groups.
2-Phenyl-2-propanol: Another similar compound that shares the phenyl group but has different chemical properties.
Uniqueness
2-Phenyl-N-(2-phenylpropan-2-yl)acetamide is unique due to its specific combination of phenyl and acetamide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
CAS No. |
76440-28-3 |
---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-phenyl-N-(2-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C17H19NO/c1-17(2,15-11-7-4-8-12-15)18-16(19)13-14-9-5-3-6-10-14/h3-12H,13H2,1-2H3,(H,18,19) |
InChI Key |
WPEKLUGRXBABOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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